molecular formula C12H23NO2 B12071689 (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate

(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate

Cat. No.: B12071689
M. Wt: 213.32 g/mol
InChI Key: CGWWYFTVIHBTPG-UHFFFAOYSA-N
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Description

(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an isobutylamino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear precursors.

    Introduction of the Isobutylamino Group: This step involves the substitution of a hydrogen atom on the cyclohexane ring with an isobutylamino group. This can be achieved through nucleophilic substitution reactions using isobutylamine as the nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group on the cyclohexane ring with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of cyclohexane derivatives with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(isobutylamino)cyclohexanecarboxylate: Similar structure but different stereochemistry.

    Ethyl 4-(isobutylamino)cyclohexanecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

    Cyclohexanecarboxylate Derivatives: Various derivatives with different substituents on the cyclohexane ring.

Uniqueness

(1r,4r)-Methyl 4-(isobutylamino)cyclohexanecarboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the isobutylamino group and the methyl ester group also contributes to its distinct properties compared to other cyclohexanecarboxylate derivatives.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl 4-(2-methylpropylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-9(2)8-13-11-6-4-10(5-7-11)12(14)15-3/h9-11,13H,4-8H2,1-3H3

InChI Key

CGWWYFTVIHBTPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCC(CC1)C(=O)OC

Origin of Product

United States

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